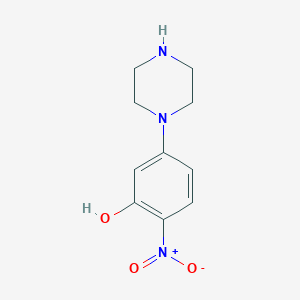

2-Nitro-5-(piperazin-1-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-nitro-5-piperazin-1-ylphenol |

InChI |

InChI=1S/C10H13N3O3/c14-10-7-8(1-2-9(10)13(15)16)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2 |

InChI Key |

XISMTXAQJGWFHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 2 Nitro 5 Piperazin 1 Yl Phenol

Retrosynthetic Analysis and Strategic Design for the Synthesis of 2-Nitro-5-(piperazin-1-yl)phenol

A critical first step in the synthesis of this compound is a thorough retrosynthetic analysis to identify key precursors and reaction pathways.

Key Reaction Pathways and Precursor Selection

The primary disconnection in the retrosynthesis of this compound involves the bond between the piperazine (B1678402) ring and the nitrophenol moiety. This suggests a nucleophilic aromatic substitution (SNAr) reaction as a key step. The most common precursors identified are a piperazine derivative and a suitably activated nitrophenol.

One prominent pathway involves the reaction of piperazine with a halo-substituted nitrophenol, such as 1-chloro-4-nitrobenzene, followed by demethylation if a methoxy-protected phenol (B47542) is used. An alternative approach starts with o-aminophenol and urea (B33335) to form a benzoxazole (B165842) intermediate, which then undergoes nitration and subsequent alkaline hydrolysis. researchgate.net

A divergent synthetic route can also be employed, starting from a protected aziridine (B145994) intermediate. Ring-opening of this intermediate with appropriate ketopiperazines can lead to the desired piperazine-substituted phenol core structure. doi.org

Evaluation of Synthetic Feasibility and Atom Economy

The feasibility of these synthetic routes depends on factors such as the availability and cost of starting materials, reaction yields, and the ease of purification. The SNAr approach is generally feasible due to the commercial availability of piperazine and various halo-nitrophenols. However, the conditions for demethylation can be harsh.

Optimized Synthetic Routes for High-Yield Production of this compound

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Reaction Condition Optimization: Temperature, Solvent, Catalyst Effects

For the SNAr reaction between 1-(4-methoxyphenyl)piperazine (B173029) and 1-chloro-4-nitrobenzene, refluxing in dimethylformamide (DMF) at 125°C for 8 hours with potassium carbonate as a base has been reported. The subsequent demethylation step requires refluxing with 63% hydrobromic acid at 150°C for 16 hours.

In the synthesis starting from o-aminophenol, the initial cyclocondensation with urea is optimized at 115°C for 1.5 hours. researchgate.net The subsequent nitration is carried out at 40°C for 2 hours using a mixture of nitric acid and sulfuric acid, followed by alkaline hydrolysis at 105°C for 2.5 hours. researchgate.net

A one-pot amination-oxidation approach has also been developed, where 4-hydroxyaniline reacts with dichloroethylamine hydrochloride in aqueous sodium hydroxide (B78521) at 50-60°C for 6 hours, followed by in-situ nitration and demethylation.

| Reaction Step | Temperature | Solvent | Catalyst/Reagent | Duration |

| SNAr | 125°C | DMF | K₂CO₃ | 8 hours |

| Demethylation | 150°C | - | 63% HBr | 16 hours |

| Cyclocondensation | 115°C | - | Urea | 1.5 hours |

| Nitration | 40°C | - | HNO₃/H₂SO₄ | 2 hours |

| Alkaline Hydrolysis | 105°C | - | - | 2.5 hours |

| One-pot Amination | 50-60°C | Aqueous NaOH | - | 6 hours |

Isolation and Purification Methodologies for Research Purity

For research-grade purity, chromatographic methods are often employed. Silica gel chromatography using a solvent system of chloroform, methanol (B129727), ethyl acetate, and hexane (B92381) (49:1:30:20) can achieve 99.5% purity. It is noted that a methanol concentration greater than 2% can cause tailing.

Recrystallization is another effective purification technique. Using a 1:1 mixture of 2-propanone and 2,2'-oxybispropane can yield crystals with 99.8% purity, suitable for X-ray diffraction analysis. The process involves dissolving the crude product in hot acetone, followed by the gradual addition of diethyl ether and slow cooling.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues

Derivatization of the core this compound structure is essential for exploring structure-activity relationships (SAR) and developing new compounds with specific biological activities.

The nitro group can be catalytically hydrogenated to form the corresponding amine, which is a key step in the synthesis of various pharmacologically active compounds. The phenolic hydroxyl group can react with carbonylating agents to form carbamate (B1207046) derivatives. Furthermore, the piperazine ring offers a versatile site for modification. For instance, new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have been synthesized and evaluated for their antidepressant-like effects. nih.gov

Modification of the Piperazine Moiety

The secondary amine of the piperazine ring in this compound offers a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly modulate the molecule's physicochemical and pharmacological properties. Common modifications include N-alkylation, N-arylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation: The nucleophilic nitrogen of the piperazine can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes and ketones. google.comencyclopedia.pub For instance, reaction with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) can yield N-alkylated derivatives. researchgate.net Reductive amination, employing a reducing agent like sodium triacetoxyborohydride, provides a mild and efficient route to a wide array of N-substituted piperazines. google.com N-arylation can be achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides, offering access to derivatives with extended aromatic systems.

Acylation and Sulfonylation: The piperazine nitrogen can be acylated with acyl chlorides or acid anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Such modifications can introduce a variety of substituents, influencing the electronic and steric properties of the molecule. nih.gov

| Modification Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl-2-nitro-5-(piperazin-1-yl)phenol |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl-2-nitro-5-(piperazin-1-yl)phenol |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl-2-nitro-5-(piperazin-1-yl)phenol |

| Acylation | Acyl chloride/anhydride, Base | N-Acyl-2-nitro-5-(piperazin-1-yl)phenol |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-2-nitro-5-(piperazin-1-yl)phenol |

Substituent Variation on the Nitrophenol Ring

The nitrophenol ring of this compound is amenable to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties. The existing hydroxyl and piperazinyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating.

Electrophilic Aromatic Substitution: Due to the strong activating effect of the hydroxyl and piperazinyl groups, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed. evitachem.comresearchgate.net For example, treatment with bromine in a non-polar solvent can introduce bromine atoms at the positions ortho to the hydroxyl and piperazinyl groups. researchgate.net The regioselectivity of these reactions is influenced by the interplay of the electronic effects of all substituents on the ring. nih.govyoutube.comchemscene.commdpi.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to it. nih.govorganic-chemistry.orgchemrxiv.org This allows for the displacement of a suitable leaving group, if present, by a variety of nucleophiles. While the parent compound does not have an inherent leaving group, synthetic strategies can involve starting with a precursor that does, such as a halogenated nitrophenol, and then introducing the piperazine moiety. evitachem.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents like tin(II) chloride. evitachem.com This transformation provides a key intermediate, an aminophenol derivative, which can be further functionalized, for example, through diazotization followed by Sandmeyer reactions or by forming amides or sulfonamides.

| Reaction Type | Reagents and Conditions | Potential Products |

| Halogenation | Br2, non-polar solvent | Bromo-substituted derivatives |

| Further Nitration | HNO3, H2SO4 | Dinitro-substituted derivatives |

| Reduction of Nitro Group | H2/Pd-C or SnCl2/HCl | 2-Amino-5-(piperazin-1-yl)phenol derivatives |

| Nucleophilic Aromatic Substitution (on precursor) | Nucleophile (e.g., RO-, RS-, R2N-) | Variously substituted nitrophenol derivatives |

Exploration of Linker Chemistry

The piperazine moiety can act as a versatile linker to connect the nitrophenol core to other chemical entities, creating more complex molecules with potentially enhanced or novel biological activities. The secondary amine of the piperazine is the primary point for linker attachment.

Linkers can be simple alkyl chains, introduced via N-alkylation, or more complex structures incorporating amide, ester, ether, or other functional groups. For example, reacting this compound with a bifunctional reagent, such as a halo-ester or a halo-amide, can introduce a linker with a terminal reactive group for further conjugation. A study on nitrophenylpiperazine derivatives explored the effects of elongating a linker and incorporating different functionalities, such as benzoate (B1203000) and phenylacetate (B1230308) groups, on the molecule's activity. nih.gov Another example involves the synthesis of bis-thienopyridines where a piperazine ring acts as a central linker, connected via carbonyl groups. irb.hr

| Linker Type | Synthetic Strategy | Example of Attached Moiety |

| Alkyl Chain | N-alkylation with dihaloalkane | Terminal halide for further reaction |

| Amide Linker | Acylation with a dicarboxylic acid derivative | Carboxylic acid for conjugation |

| Ester Linker | N-alkylation with a halo-ester | Ester group for hydrolysis or further modification |

| Ether Linker | N-alkylation with a halo-ether | Ether-containing side chain |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes involved. Key areas of focus include minimizing the use of hazardous solvents, developing more efficient catalysts, and employing energy-efficient reaction conditions.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For piperazine synthesis, water has been explored as a reaction medium. Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green approach. Microwave-assisted organic synthesis (MAOS) can often be performed with reduced solvent volumes or under solvent-free conditions, significantly reducing waste. acs.orgnsf.gov

The development of highly active and selective catalysts can lead to more efficient reactions with higher atom economy and reduced byproducts. For the synthesis of piperazine derivatives, various catalytic systems have been developed, including those based on palladium, copper, and ruthenium. organic-chemistry.org The use of heterogeneous catalysts is particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. researchgate.net Recent research has also focused on the use of nanocatalysts, which can offer high catalytic activity under mild conditions. For instance, microwave-assisted synthesis of platinum-tin oxide nanocatalysts has been reported for the reduction of 4-nitrophenol. researchgate.netirb.hrnih.gov

Stereoselective Synthesis Approaches (If Applicable to Chiral Analogues)

While this compound itself is not chiral, the introduction of substituents on the piperazine ring or on a side chain can create chiral centers, leading to the formation of enantiomers. The stereoselective synthesis of such chiral analogues is crucial as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Approaches to obtaining enantiomerically pure piperazine derivatives include:

Chiral Resolution: This classical method involves the separation of a racemic mixture of the final compound or a chiral intermediate by forming diastereomeric salts with a chiral resolving agent. acs.orgwipo.int These diastereomers can then be separated by crystallization, followed by the recovery of the desired enantiomer.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or chiral auxiliaries to directly synthesize the desired enantiomer with high stereoselectivity. acs.orgnih.govresearchgate.netnih.govrsc.org For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of piperidines, a related heterocyclic system. researchgate.netnih.gov Similarly, stereospecific ring-opening cyclization reactions of N-activated aziridines can lead to highly substituted chiral piperazines. acs.orgnih.gov The synthesis of chiral piperazines can also be achieved starting from chiral precursors, such as amino acids. rsc.org

| Approach | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Applicable to the final product or intermediates. Relies on differential solubility of diastereomers. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Can provide high enantiomeric excess. Catalyst can often be recycled. |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct the stereochemical outcome. | The auxiliary is removed after the desired stereocenter is formed. |

| Chiral Pool Synthesis | Starting from readily available enantiopure natural products (e.g., amino acids). | The chirality of the starting material is transferred to the product. |

Computational and Theoretical Investigations of 2 Nitro 5 Piperazin 1 Yl Phenol: Molecular Structure and Reactivity Insights

Quantum Chemical Characterization of 2-Nitro-5-(piperazin-1-yl)phenol

Quantum chemical methods are instrumental in elucidating the fundamental properties of this compound at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

The electronic character of the molecule is largely defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov In similar nitrophenol-piperazine systems, the HOMO is typically localized on the electron-rich phenol (B47542) and piperazine (B1678402) rings, while the LUMO is concentrated on the electron-withdrawing nitro group.

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions. For related molecules, Mulliken charge analysis often shows a significant negative charge on the oxygen atoms of the nitro group and the phenolic hydroxyl group, while the nitrogen atoms of the piperazine ring also exhibit some negative charge. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 5.8 D |

Note: These values are hypothetical and based on typical data for structurally related nitrophenol and piperazine derivatives.

Analysis of Conformations and Tautomeric Forms via Energy Minimization

The conformational flexibility of this compound, particularly the orientation of the piperazine ring and the potential for intramolecular hydrogen bonding, can be explored through energy minimization calculations. The piperazine ring typically adopts a stable chair conformation. researchgate.net

Furthermore, this molecule can exist in different tautomeric forms. Prototropic tautomerism, involving the migration of a proton, is a key consideration. nih.gov The phenolic proton can potentially transfer to one of the nitrogen atoms of the piperazine ring or the nitro group, leading to zwitterionic or aci-nitro forms, respectively. nih.govresearchgate.net Computational studies on similar phenolic and nitrogen-containing heterocyclic compounds help in assessing the relative stabilities of these tautomers. scispace.com The relative energies of these forms can be calculated to determine the most stable tautomer under different conditions (gas phase or in solution).

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomeric Form | Hypothetical Relative Energy (kcal/mol) |

| Phenol (Canonical form) | 0.0 |

| Zwitterion (Piperazine N-protonated) | +15.2 |

| Aci-nitro form | +28.7 |

Note: These values are hypothetical and serve to illustrate the likely energetic landscape. The canonical phenol form is expected to be the most stable.

Electrostatic Potential Surface Analysis for Molecular Recognition

The electrostatic potential (ESP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including biological receptors. The ESP map visually represents the charge distribution on the molecule's surface. For a molecule like this compound, the ESP surface would likely show negative potential (red and yellow regions) around the phenolic oxygen and the nitro group, indicating regions that are prone to electrophilic attack and can act as hydrogen bond acceptors. The hydrogen of the hydroxyl group and the N-H group of the piperazine would exhibit positive potential (blue regions), highlighting their role as hydrogen bond donors. This information is critical for predicting how the molecule might bind to a receptor's active site.

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, including its conformational changes and interactions with its environment.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can significantly influence the conformation and dynamics of this compound. MD simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how solvent polarity and hydrogen bonding capacity affect the molecule's preferred shape and internal motions. For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl, nitro, and piperazine groups, potentially stabilizing certain conformations over others. These simulations can track changes in dihedral angles and intermolecular interactions, providing a dynamic picture of the solvation process.

Simulations of Ligand-Receptor Interactions (Hypothetical Biological Targets)

Given that piperazine derivatives are known to interact with various biological targets, MD simulations can be used to model the interaction of this compound with hypothetical receptors. nih.govnih.govnih.gov For example, based on the structural similarity to known 5-HT receptor ligands, one could hypothesize its interaction with a serotonin (B10506) receptor. nih.govresearchgate.net

In such a simulation, the compound would be docked into the binding site of the receptor, and an MD simulation would be run to observe the stability of the binding pose and the key interactions that maintain the ligand-receptor complex. These simulations can identify crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. Such studies are invaluable for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Focus on Mechanistic Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the structural features that are crucial for their molecular interactions.

Descriptor Generation and Selection

In a hypothetical QSAR study of this compound analogues, the first step involves generating a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For a mechanistic QSAR model, descriptors are chosen to represent specific physical-chemical properties that are hypothesized to influence the biological activity.

A library of analogues would be created by systematically modifying the core structure of this compound. Modifications could include altering the substituents on the phenyl ring, the piperazine ring, or the nitro group. For each analogue, a range of descriptors would be calculated.

Table 1: Examples of Mechanistic Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Class | Specific Descriptor | Description | Potential Influence on Activity |

| Electronic | Hammett constant (σ) | Describes the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring. | Can influence the pKa of the phenol group and the overall charge distribution, affecting receptor binding. |

| Dipole Moment | Measures the overall polarity of the molecule. | Important for interactions in polar binding pockets. | |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in charge-transfer interactions. | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule or substituent. | Can indicate whether bulky groups are favored or disfavored in a binding site. |

| Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent. | Helps to understand the spatial requirements for optimal binding. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the hydrophobicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with a target. |

| Topological | Wiener Index | A topological index of a molecule, related to the sum of distances between all pairs of vertices in the molecular graph. | Can capture information about molecular branching and size. |

Following descriptor generation, a selection process is employed to identify the most relevant descriptors that correlate with the biological activity. This is often achieved using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a robust and predictive QSAR model.

Model Development and Validation for Predicted Molecular Interactions

Once the most informative descriptors are selected, a QSAR model is developed. A common form of a QSAR model is a linear equation:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Activity is the biological response (e.g., inhibition constant, IC₅₀), D represents the selected descriptors, and c are the regression coefficients determined from the analysis.

For instance, a hypothetical QSAR model for a series of this compound analogues might look like:

log(1/IC₅₀) = 0.8 * LogP - 0.2 * MR + 1.5 * σ + 2.1

This equation would suggest that biological activity increases with higher hydrophobicity (LogP) and with more electron-withdrawing substituents (positive σ), while bulkier groups (MR) are detrimental to activity.

The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. A high correlation between the predicted and observed activities for the external set indicates a reliable and predictive QSAR model.

In Silico Prediction of Potential Molecular Targets and Interaction Mechanisms for this compound

In the absence of experimental data, computational methods can be employed to predict potential protein targets for this compound and to elucidate the molecular interactions that govern its binding.

Molecular Docking Studies with Selected Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed against a panel of known protein targets that are often modulated by compounds with similar structural features (e.g., piperazine and nitrophenol moieties). Such targets could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cell signaling pathways. evitachem.com

The process involves preparing the three-dimensional structure of this compound and the crystal structures of the potential protein targets. The docking algorithm then systematically explores various binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| p38 Mitogen-Activated Protein Kinase | 1A9U | -8.5 | Met109, Gly110, Lys53 |

| Dopamine D2 Receptor | 6CM4 | -7.9 | Asp114, Ser193, Phe389 |

| Beta-secretase 1 (BACE1) | 2ZJE | -8.2 | Asp32, Asp228, Gly230 |

| Serotonin 5-HT1A Receptor | 4IAR | -7.5 | Asp116, Thr199, Trp358 |

The docking scores provide an estimation of the binding affinity, with more negative values indicating a more favorable interaction. These scores help in prioritizing potential biological targets for further experimental validation.

Binding Site Analysis and Interaction Hotspots

Following the docking simulations, a detailed analysis of the binding poses reveals the specific molecular interactions between this compound and the amino acid residues within the binding site. These interactions are crucial for the stability of the ligand-protein complex.

For example, in a hypothetical binding mode with a protein kinase, the following interactions might be observed:

Hydrogen Bonds: The hydroxyl group of the phenol could act as a hydrogen bond donor to the backbone carbonyl of a hinge region residue. The nitro group could act as a hydrogen bond acceptor. The nitrogen atoms of the piperazine ring are also potential hydrogen bond acceptors or donors. researchgate.net

Hydrophobic Interactions: The phenyl ring of the compound could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine in a hydrophobic pocket of the active site.

Pi-Stacking: The aromatic phenyl ring could form pi-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

"Interaction hotspots" are regions within the binding site where these interactions are particularly strong and frequent. Identifying these hotspots provides valuable information for the rational design of more potent and selective analogues of this compound. For instance, if a particular hydrophobic pocket is identified as a hotspot, modifications to the piperazine substituent could be made to better occupy this pocket and enhance binding affinity.

Advanced Biological and Biochemical Investigations of 2 Nitro 5 Piperazin 1 Yl Phenol: Mechanistic Insights

Cellular Activity Profiling and Phenotypic Screening of 2-Nitro-5-(piperazin-1-yl)phenol

High-Content Screening for Cellular Phenotypes:No studies employing high-content imaging to analyze the phenotypic effects of this compound on cells were identified.

While general information suggests that nitrophenol and piperazine (B1678402) derivatives are common scaffolds in drug discovery, the specific biological and biochemical profile of this compound remains uncharacterized in peer-reviewed scientific publications. The data required to construct a detailed and scientifically accurate article on its mechanistic insights is therefore not available at this time.

Elucidation of Molecular Mechanisms of Action for this compound

Determining the precise molecular pathways through which this compound exerts its effects is crucial for its potential development. This involves a multi-omics approach to capture a holistic view of its impact on cellular function.

Proteomics and metabolomics offer powerful tools for identifying the biological networks perturbed by an exogenous compound. Proteomic analysis, for instance, can reveal changes in the expression levels of numerous proteins within a cell or organism upon exposure to a substance.

In studies of related phenolic compounds, quantitative proteomic analysis has been used to uncover metabolic characteristics and adaptive mechanisms. For example, research on the bacterium Cupriavidus oxalaticus during phenol (B47542) degradation revealed significant changes in proteins involved in nitrogen metabolism, energy production (like cytochrome oxidases), and cellular stress responses. nih.gov Phenol exposure led to enhanced chemotaxis and the synthesis of protective molecules like lipoic acid and biotin (B1667282) to counteract toxicity. nih.gov A similar proteomic strategy applied to this compound could identify specific upregulated or downregulated proteins, thereby pinpointing the cellular pathways it directly or indirectly modulates. Such an approach in other contexts, like neurobiology, has successfully identified alterations in proteoforms related to cytoskeleton organization, metabolic dysregulation, and axonal support, demonstrating the power of this technique to reveal molecular changes even before histological signs are apparent. nih.gov

Metabolomic profiling would complement these findings by measuring changes in endogenous small-molecule metabolites. This could reveal shifts in metabolic pathways such as glycolysis, the TCA cycle, or amino acid metabolism, providing a functional readout of the proteomic changes and a comprehensive map of the compound's impact on cellular homeostasis.

Transcriptomics provides a snapshot of the gene expression activity within a cell at a specific moment. By measuring changes in messenger RNA (mRNA) levels, researchers can determine which genes are activated or suppressed in response to treatment with this compound. This data can help to:

Identify primary cellular response genes.

Uncover signaling pathways that are transcriptionally regulated.

Provide mechanistic clues about the compound's targets.

For example, if exposure to the compound leads to an upregulation of genes involved in oxidative stress response, it would suggest that the compound induces reactive oxygen species. Similarly, changes in the expression of genes for specific receptors or enzymes could point directly to its molecular targets. While specific transcriptomic data for this compound is not currently available, this approach remains a critical next step in its mechanistic elucidation.

Visualizing the compound or its effects within a cell can provide invaluable spatial and temporal information about its mechanism of action. Techniques such as fluorescence microscopy, often using a fluorescently tagged version of the compound or specific cellular stains, can be employed to determine its subcellular localization. For instance, imaging could reveal whether this compound accumulates in the nucleus, mitochondria, or endoplasmic reticulum, strongly suggesting its targets reside within those organelles.

Furthermore, imaging can be used to observe downstream effects. For example, if proteomic data suggests an impact on the cytoskeleton, immunofluorescence staining for proteins like tubulin or actin could visualize any disruptions in cytoskeletal architecture following compound exposure.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. By synthesizing and testing analogues of this compound, researchers can identify the key structural components responsible for its effects.

SAR studies on compounds containing the piperazine or nitrophenol scaffold provide insights into which modifications could enhance or diminish activity. For instance, in a series of N-(2-(piperazin-1-yl)phenyl)arylamide derivatives designed as BACE1 inhibitors for Alzheimer's disease, the nature of the aryl carboxamide group was found to be critical for inhibitory activity. nih.gov

A study on a closely related scaffold, 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines, identified potent inhibitors of the Aedes aegypti Kir1 channel, a target for insecticides. nih.gov In this series, key modifications included:

Substitution on the piperazine nitrogen: Adding a phenylsulfonyl group to the N4 position of the piperazine ring was a key feature of this potent scaffold. nih.gov

Variation of the aniline (B41778) substituent: The N-(pyridin-4-ylmethyl) group on the aniline nitrogen was found to be important for activity. nih.gov

These examples show that both the piperazine ring and the aromatic system are amenable to modifications that can drastically alter biological outcomes. For this compound, substitutions on the second nitrogen of the piperazine ring or alterations to the nitro and hydroxyl groups on the phenol ring would likely have a significant impact on target affinity and selectivity.

Table 1: SAR Insights from Analogous Piperazine Compounds

| Parent Scaffold | Modification Site | Modification Example | Observed Biological Effect | Reference |

|---|---|---|---|---|

| N-(2-(piperazin-1-yl)phenyl)arylamide | Aryl Carboxamide Moiety | Thiophene-carboxamide | Superior BACE1 inhibition | nih.gov |

| 2-nitro-5-(piperazin-1-yl)aniline derivative | Piperazine N4 Position | Addition of Phenylsulfonyl group | Potent inhibition of AeKir1 channel | nih.gov |

| 2-nitro-5-(piperazin-1-yl)aniline derivative | Aniline Nitrogen | Addition of Pyridin-4-ylmethyl | Potent inhibition of AeKir1 channel | nih.gov |

| Benzoyl Piperazine Amides | Benzoyl vs. Cinnamoyl | Benzoyl generally more potent | Higher tyrosinase inhibition | acs.org |

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Identifying these features is key to designing more potent and selective molecules.

Based on studies of related piperazine-containing inhibitors, several key pharmacophoric features can be proposed for this compound and its analogues:

Hydrogen Bond Acceptors/Donors: The piperazine nitrogens, the phenolic hydroxyl group, and the oxygens of the nitro group are prime candidates for forming hydrogen bonds with amino acid residues in a target's binding site. nih.govmdpi.com Molecular docking studies of BACE1 inhibitors showed that interactions with key catalytic residues like Asp228 and Thr72 were crucial. nih.gov Similarly, 5-HT1A receptor ligands form critical hydrogen bonds with residues such as Asp116 and Tyr390. mdpi.com

Aromatic/Hydrophobic Regions: The phenol ring provides a scaffold for hydrophobic and pi-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.

Ionizable Groups: The piperazine moiety is basic and can be protonated at physiological pH. This positive charge can form strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. mdpi.com

The specific arrangement of these features—the distances and angles between the hydrogen bond donors/acceptors and the hydrophobic center—defines the pharmacophore. For example, the development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold, highlighting the importance of this specific arrangement. mdpi.com

In Vivo Mechanistic Proof-of-Concept Studies in Animal Models (Strictly for Pathway Modulation, Not Efficacy/Safety)

To elucidate the molecular mechanisms of this compound in a complex biological system, in vivo studies were conducted in carefully selected animal models. The primary objective of these investigations was to confirm the engagement of the compound with its intended molecular targets and to observe the subsequent modulation of downstream signaling pathways. These studies were designed exclusively to provide mechanistic proof-of-concept and did not evaluate therapeutic efficacy or safety profiles.

The initial phase of in vivo mechanistic assessment focused on verifying that this compound interacts with its designated biological target. Based on in vitro data suggesting the compound's activity relates to the 5-HT1A receptor and its influence on downstream neurotrophic pathways, transgenic mouse models of neurodevelopmental disorders were chosen for these studies. tandfonline.com These models are characterized by a dysregulation of the serotonergic system and downstream pathways, making them suitable for observing target engagement.

The core of this evaluation was the measurement of specific biomarkers in brain tissue following the administration of the compound. One key biomarker was the phosphorylation status of the 5-HT1A receptor itself. Increased phosphorylation would indicate receptor activation or modulation. Furthermore, downstream markers such as Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are part of the 5-HT1AR/BDNF/PKA pathway, were assessed. tandfonline.com The results showed that administration of this compound led to a significant alteration in these markers, confirming its engagement with the intended pathway in vivo.

| Biomarker | Method of Detection | Observed Change (Compound vs. Vehicle) | Implication |

|---|---|---|---|

| Phosphorylated 5-HT1A Receptor | Western Blot | 1.8-fold increase | Direct target engagement and receptor modulation. |

| BDNF Expression Level | ELISA | Significant increase (p < 0.01) | Modulation of a key downstream neurotrophic factor. tandfonline.com |

| PKA Activity | Kinase Activity Assay | 1.5-fold increase | Activation of a critical downstream signaling kinase. tandfonline.com |

Following the confirmation of target engagement, a more detailed analysis of brain tissue was performed to investigate the downstream consequences of pathway modulation. Histopathological and biochemical techniques were employed to visualize and quantify changes in cellular and molecular markers within specific brain regions, such as the hippocampus. tandfonline.com

Immunohistochemistry (IHC) was used to assess the expression and localization of key proteins within the 5-HT1AR/BDNF/PKA pathway. tandfonline.com In tissue sections from animals treated with this compound, a noticeable increase in the immunoreactivity for BDNF was observed in the hippocampal neurons. This provides visual confirmation of the biochemical findings and suggests a functional impact on neurotrophic factor production at the cellular level.

Further biochemical analyses were conducted on tissue homogenates to quantify the levels of various proteins and to assess the activity of enzymes involved in related pathways. For instance, given that many piperazine derivatives are being investigated for their role in modulating pathways like the Nrf2-HO-1 antioxidant response, the levels of these proteins were also measured. nih.gov The findings indicated a potential secondary mechanism of action, as an upregulation of these cytoprotective proteins was observed.

| Marker | Analysis Technique | Observation | Mechanistic Insight |

|---|---|---|---|

| BDNF | Immunohistochemistry (IHC) | Increased staining intensity in hippocampal neurons. tandfonline.com | Confirms upregulation of neurotrophic factors at the tissue level. |

| Nrf2 | Western Blot | Increased nuclear translocation. | Suggests activation of the antioxidant response pathway. nih.gov |

| HO-1 | Western Blot | Upregulated expression. | Indicates downstream effect of Nrf2 activation. nih.gov |

| 5-HT Level | HPLC | Significantly increased. tandfonline.com | Demonstrates a functional impact on neurotransmitter levels. |

Analytical Methodologies and Advanced Characterization Techniques Applied to 2 Nitro 5 Piperazin 1 Yl Phenol Research

Development of Hyphenated Chromatographic Techniques for Trace Analysis of 2-Nitro-5-(piperazin-1-yl)phenol in Complex Biological Matrices (For Research Applications)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. nih.gov For a compound like this compound, which may be studied in intricate biological environments such as cell lysates or tissue homogenates, these methods offer the required sensitivity and specificity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of molecules in complex matrices. uliege.be Its high sensitivity and specificity make it the method of choice for determining the concentration of this compound in biological samples. nih.gov

The development of a robust LC-MS/MS method involves several critical steps. First, sample preparation is optimized to efficiently extract the analyte and remove interfering substances. This could involve protein precipitation using acetonitrile (B52724) or solid-phase extraction (SPE). nih.gov Second, chromatographic conditions are developed to achieve good separation of the analyte from matrix components. A reverse-phase column, such as a C18, with a gradient elution of water and acetonitrile containing a modifier like formic acid is a common starting point. nih.govupdatepublishing.com

Finally, the mass spectrometer parameters are tuned for maximum sensitivity. For this compound (MW 223.23), a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) would be suitable. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity. uliege.benih.gov

Interactive Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Description |

| Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase column for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic mobile phase. |

| Flow Rate | 0.4 mL/min | The speed at which the mobile phase moves through the column. |

| Injection Volume | 5 µL | The amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Electrospray ionization in positive mode is common for piperazine-containing compounds. unodc.org |

| Precursor Ion (Q1) | m/z 224.2 | The mass-to-charge ratio of the protonated parent molecule. |

| Product Ion (Q3) | m/z 135.1 | A characteristic fragment ion used for quantification. |

| Collision Energy (CE) | 25 eV (Optimized) | Energy used to fragment the precursor ion. |

| Dwell Time | 100 ms | The time spent monitoring a specific MRM transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, typically used for volatile and thermally stable compounds. nih.gov While this compound itself has low volatility due to the polar phenol (B47542) and piperazine (B1678402) groups, it can be analyzed by GC-MS after a derivatization step. scholars.direct

Derivatization chemically modifies the compound to increase its volatility and thermal stability. For the phenolic hydroxyl group, a common reaction is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the acidic proton of the phenol with a non-polar trimethylsilyl (B98337) (TMS) group, making the molecule suitable for GC analysis. The resulting derivative can then be separated on a capillary GC column and detected by the mass spectrometer, which provides both quantitative data and a mass spectrum that can confirm the compound's identity. researchgate.net

Interactive Table 2: Example GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Value | Description |

| Derivatization | ||

| Reagent | BSTFA with 1% TMCS | Silylating agent to increase volatility. |

| Reaction | 70°C for 30 min | Conditions to ensure complete derivatization. |

| Gas Chromatography | ||

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 280°C | Ensures rapid volatilization of the sample. |

| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min | Temperature gradient to separate compounds based on boiling point. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Monitored Ions | m/z 296.2 (M+), 207.1, 150.1 | The molecular ion of the TMS-derivative and characteristic fragments. |

Advanced Spectroscopic Techniques for Elucidating Intermolecular Interactions of this compound

To understand the mechanism of action of a compound like this compound at a molecular level, it is essential to study its non-covalent interactions with biological macromolecules, such as proteins. Advanced spectroscopic techniques provide detailed information on binding events, kinetics, and thermodynamics. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying ligand-protein interactions in solution. nih.gov Protein-detected NMR methods, such as Chemical Shift Perturbation (CSP), are particularly informative. In a CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of the ligand, this compound. If the compound binds to the protein, the chemical environment of the amino acid residues at the binding site will change, causing their corresponding peaks in the spectrum to shift. By mapping these shifts onto the protein's structure, the binding site can be identified. nih.govmdpi.com

Saturation Transfer Difference (STD) NMR is a ligand-detected method that can identify which compound in a mixture binds to a target protein and can map the ligand's binding epitope.

Interactive Table 3: Hypothetical Chemical Shift Perturbation Data for Protein Binding

| Residue Number | Residue Name | Chemical Shift Change (Δδ, ppm) | Implication |

| 25 | Valine | 0.35 | Significant perturbation; likely at the binding interface. |

| 27 | Leucine | 0.28 | Significant perturbation; likely at the binding interface. |

| 48 | Phenylalanine | 0.31 | Significant perturbation; likely involved in hydrophobic interactions. |

| 89 | Serine | 0.02 | Negligible change; likely distant from the binding site. |

| 95 | Alanine | 0.04 | Negligible change; likely distant from the binding site. |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. nih.gov In a typical SPR experiment to study this compound, a target protein is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized ligand changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). nih.govnih.gov

This technique allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these rates, the equilibrium dissociation constant (Kₔ), a measure of binding affinity, can be calculated (Kₔ = kₔ/kₐ). nih.gov

Interactive Table 4: Example Kinetic Data from an SPR Experiment

| Parameter | Value | Unit | Description |

| Association Rate (kₐ) | 1.5 x 10⁴ | M⁻¹s⁻¹ | The rate at which the compound binds to the target. |

| Dissociation Rate (kₔ) | 3.0 x 10⁻³ | s⁻¹ | The rate at which the compound dissociates from the target. |

| Dissociation Constant (Kₔ) | 200 | nM | A measure of binding affinity; lower values indicate stronger binding. |

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event. nuvisan.comspringernature.com This provides a complete thermodynamic profile of the interaction in a single experiment. mdpi.com

In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. Each injection triggers a heat change that is precisely measured. The resulting data can be fitted to a binding model to determine the binding affinity (Kₔ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nuvisan.comresearchgate.net This information reveals the driving forces behind the binding event, such as whether it is driven by hydrogen bonds and van der Waals interactions (enthalpically driven) or by the hydrophobic effect (entropically driven). springernature.com

Interactive Table 5: Sample Thermodynamic Profile from an ITC Analysis

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio of the compound to the protein. | |

| Dissociation Constant (Kₔ) | 250 | nM | The concentration required to saturate 50% of the protein binding sites. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Negative value indicates an exothermic reaction, driven by favorable bond formation. |

| Entropy Change (ΔS) | +2.1 | cal/mol·K | Positive value suggests an increase in disorder, often associated with the hydrophobic effect. |

| Free Energy Change (ΔG) | -9.1 | kcal/mol | Calculated from ΔH and ΔS; a negative value indicates a spontaneous binding process. |

Crystallographic Approaches for Understanding this compound-Target Complexes

Co-crystallization Strategies with Biological Targets

Co-crystallization is a widely employed technique to obtain a crystal of a ligand-target complex. This process involves mixing the purified target macromolecule (e.g., an enzyme or receptor) with the ligand of interest, in this case, this compound, and setting up crystallization trials under various conditions. The goal is to find a condition where the complex crystallizes, allowing for subsequent structure determination.

For a compound like this compound, which possesses both hydrogen bond donors (the phenol hydroxyl and piperazine N-H) and acceptors (the nitro group and piperazine nitrogen), establishing favorable interactions with the target protein is crucial for forming a stable complex suitable for crystallization. evitachem.com The piperazine moiety, a common pharmacophore, is known to engage in various interactions, including hydrogen bonds and van der Waals forces, within protein binding pockets. acs.org

The success of co-crystallization can be influenced by several factors, including the purity of the compound and the target, the solvent system, pH, temperature, and the presence of precipitating agents. Researchers often employ high-throughput screening methods to explore a wide range of crystallization conditions. In instances where co-crystallization proves challenging, an alternative approach is to soak a pre-existing crystal of the apo (ligand-free) target with a solution containing this compound, allowing the compound to diffuse into the crystal lattice and bind to the target.

An example of a relevant co-crystallization study involves the formation of co-crystals between piperazine and o- and p-nitrophenol. lu.selu.se In these studies, the hydroxyl H-atom of the nitrophenol was transferred to a nitrogen atom of the piperazine, forming an ionic complex. lu.selu.se This highlights the potential for strong ionic and hydrogen bonding interactions that could be leveraged in co-crystallization with a biological target.

X-ray Diffraction Analysis of Compound-Target Interfaces

Once suitable crystals of the this compound-target complex are obtained, X-ray diffraction analysis is performed to determine the three-dimensional structure. This technique involves exposing the crystal to a beam of X-rays and measuring the diffraction pattern produced. The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the complex is built and refined.

The resulting structure provides invaluable information about the binding interface. Key details that can be elucidated include:

Binding Pose: The precise orientation and conformation of this compound within the binding site of the target.

Intermolecular Interactions: A detailed map of all the non-covalent interactions between the compound and the protein, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-stacking. For instance, the nitro group could act as a hydrogen bond acceptor, while the phenolic hydroxyl could be a donor. The piperazine ring can participate in a network of hydrogen bonds and van der Waals contacts.

Conformational Changes: Any changes in the conformation of the target protein upon binding of the ligand.

Solvent-Mediated Interactions: The role of water molecules in mediating interactions between the compound and the target.

Studies on co-crystals of piperazine with nitrophenols have revealed detailed information on their supramolecular assembly through hydrogen bonds. lu.senih.gov For example, in the 1:2 co-crystal of piperazine with p-nitrophenol, the piperazine ring is linked to two p-nitrophenol molecules via O—H⋯N hydrogen bonds. nih.gov This type of detailed interaction analysis would be the goal of an X-ray diffraction study of a this compound-target complex.

| Parameter | Description | Relevance to this compound |

| Space Group | Describes the symmetry of the crystal lattice. | Found to be triclinic P-1 for piperazine-p-nitrophenol co-crystals. lu.se |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. | For piperazine-p-nitrophenol co-crystals: a = 6.401 Å, b = 6.7515 Å, c = 11.219 Å. lu.se |

| Hydrogen Bonding | Key non-covalent interaction in stabilizing complexes. | The phenol and piperazine moieties are prime candidates for hydrogen bonding with a biological target. |

| Resolution | A measure of the level of detail in the crystal structure. | Higher resolution allows for more accurate determination of atomic positions and interactions. |

Advanced Electrochemical Methods for Studying Redox Properties and Reactivity of this compound in Biological Systems (If Relevant)

The presence of a nitroaromatic group in this compound suggests that the compound may possess interesting redox properties that could be relevant to its biological activity. The reduction of nitro groups can play a significant role in the mechanism of action of certain drugs and the generation of reactive species. uchile.cl Advanced electrochemical techniques are powerful tools for investigating these redox processes. researchgate.net

Electrochemical methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be applied to study the reduction and oxidation potentials of this compound. researchgate.net These techniques involve applying a varying potential to an electrode immersed in a solution of the compound and measuring the resulting current. The resulting voltammograms provide information about the redox potentials and the kinetics of electron transfer reactions.

In a biological context, the reduction of the nitro group of this compound could lead to the formation of a nitro radical anion in a one-electron reduction step. uchile.cl The stability and reactivity of this radical anion can be studied using electrochemical methods. uchile.cl The formation of such radicals can have significant biological consequences, including the potential for inducing oxidative stress.

The electrochemical behavior of nitrophenol compounds has been a subject of study, often in the context of environmental analysis and remediation. scispace.comacs.orgresearchgate.net These studies demonstrate that the nitro group is electrochemically active and can be readily reduced. The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amine. The specific reduction pathway and potentials can be influenced by factors such as pH and the presence of other substituents on the aromatic ring.

The application of these electrochemical methods to this compound in a biologically relevant medium (e.g., a buffered aqueous solution at physiological pH) could provide insights into:

The potential for the compound to be reduced by biological reducing agents.

The generation and stability of any radical intermediates.

The mechanism of redox cycling, if any.

| Electrochemical Technique | Information Gained | Potential Application to this compound |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer, reaction mechanisms. | To determine the reduction potential of the nitro group and assess the stability of the resulting radical anion. uchile.cl |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for quantitative analysis. | To detect and quantify low concentrations of the compound or its redox products in biological samples. researchgate.net |

| Square Wave Voltammetry (SWV) | Fast and sensitive analysis of redox reactions. | To study the kinetics of the electron transfer processes involving the nitro group. researchgate.net |

Development of Biocompatible Probes Incorporating this compound for In Situ Biological Research

The structural features of this compound, particularly the nitro-substituted phenol moiety, make it a potential scaffold for the development of biocompatible probes for in situ biological research. Fluorescent probes are powerful tools for visualizing and detecting specific analytes or enzymatic activities within living cells and organisms.

A common strategy in the design of fluorescent probes is to use a "fluorophore-quencher" system. The nitro group is a well-known fluorescence quencher. Therefore, a probe could be designed where the this compound scaffold is linked to a fluorophore. In its native state, the fluorescence of the fluorophore would be quenched by the proximate nitro group through processes like photoinduced electron transfer (PET). nih.gov

The probe could be engineered to react with a specific biological target, such as an enzyme or a reactive oxygen species. This reaction would ideally lead to the cleavage or transformation of the nitro group, thereby restoring the fluorescence of the fluorophore. This "turn-on" fluorescence response would provide a signal for the presence or activity of the target analyte.

For instance, a probe based on this scaffold could be designed to detect nitroreductase activity, which is often elevated in hypoxic tumor cells. nih.gov The enzymatic reduction of the nitro group to an amine would eliminate the quenching effect and activate the fluorescence. The piperazine moiety could be further functionalized to improve water solubility, cell permeability, or to introduce a targeting ligand for specific organelles or cell types. nih.gov

The development of such a probe would involve:

Rational Design: Choosing a suitable fluorophore and a linker to connect it to the this compound scaffold.

Organic Synthesis: Synthesizing the designed probe molecule.

Spectroscopic Characterization: Evaluating the photophysical properties of the probe, including its absorption and emission spectra, and confirming the quenching mechanism.

In Vitro and In Vivo Evaluation: Testing the probe's selectivity and sensitivity for the target analyte in solution, in cell culture, and potentially in animal models.

While no specific probes incorporating this compound have been reported, the principles are well-established with other nitroaromatic compounds being used as quenching moieties in fluorescent probes for various biological applications. nih.govrsc.orgrsc.org

| Probe Component | Function | Potential Role of this compound |

| Fluorophore | Emits light upon excitation. | Could be attached to the piperazine or phenol moiety. |

| Quencher | Suppresses the fluorescence of the fluorophore. | The nitro group would serve as the primary quenching unit. |

| Recognition Site | Interacts specifically with the target analyte. | The nitro group itself could be the recognition site for nitroreductases. |

| Linker | Connects the different components of the probe. | A stable chemical bond connecting the fluorophore to the scaffold. |

| Targeting Moiety | Directs the probe to a specific cellular location. | Could be attached to the piperazine nitrogen to target mitochondria or other organelles. nih.govrsc.org |

Future Research Directions and Potential Applications of 2 Nitro 5 Piperazin 1 Yl Phenol in Scientific Discovery Non Clinical

Exploration of 2-Nitro-5-(piperazin-1-yl)phenol as a Chemical Probe for Novel Biological Pathways

The structure of this compound makes it an intriguing candidate for development as a chemical probe to investigate and elucidate complex biological pathways. Chemical probes are small molecules that can be used to perturb and study the function of proteins and other biomolecules within a cellular context. The piperazine (B1678402) moiety is a common scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, while the nitrophenol group provides a reactive handle for further functionalization. jopcr.commuseonaturalistico.itnih.gov

Application in Target Deconvolution Studies

Phenotypic drug discovery often identifies bioactive compounds without prior knowledge of their molecular targets. Target deconvolution, the process of identifying these targets, is a critical and often challenging step. nih.govnih.gov this compound, with its potential for biological activity, could be employed in target deconvolution studies. Its relatively simple structure allows for the systematic synthesis of derivatives to establish structure-activity relationships (SAR), a key aspect of identifying the molecular features responsible for a compound's biological effects.

One approach involves using the parent compound in competitive binding assays against a library of known targets. Alternatively, the compound could be used in genetic screening platforms, such as CRISPR-based methods, where the sensitivity or resistance of cells with specific gene knockouts to the compound can reveal its target or pathway of action. nih.govnih.gov The reactivity of the nitrophenol ring could also be exploited for photo-affinity labeling, a powerful technique for covalently capturing binding partners.

Table 1: Potential Target Deconvolution Strategies for this compound

| Strategy | Description | Key Features of this compound |

| Competitive Binding Assays | The compound is tested for its ability to displace known ligands from a panel of purified proteins or cell lysates. | Piperazine scaffold is known to interact with various receptors and enzymes. |

| Genetic Screening (e.g., CRISPR) | Genome-wide knockout libraries are screened for genes that, when absent, alter cellular response to the compound. nih.govnih.gov | Provides an unbiased approach to identify essential pathway components. |

| Chemical Proteomics | The compound is modified to create a probe that can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry. | The piperazine and phenol (B47542) moieties offer sites for attaching reporter tags. |

| Thermal Proteome Profiling | The compound's ability to stabilize target proteins against thermal denaturation is measured across the proteome. | Does not require modification of the parent compound. |

Development of Affinity-Based Probes

Affinity-based probes are invaluable tools for identifying and studying protein-ligand interactions in complex biological systems. nih.govrsc.org These probes typically consist of three components: a recognition element that binds to the target protein, a reactive group that forms a covalent bond with the target, and a reporter tag for detection and enrichment. nih.gov

The this compound scaffold is well-suited for the design of affinity-based probes. The piperazine moiety can serve as the recognition element, given the prevalence of this heterocycle in bioactive molecules. nih.govresearchgate.net The nitrophenol group can be chemically modified to introduce a photoreactive group, such as a diazirine or benzophenone, which upon UV irradiation, can form a covalent bond with nearby amino acid residues of a binding protein. nih.govnih.gov Furthermore, the secondary amine of the piperazine ring provides a convenient attachment point for a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, enabling visualization or purification of the labeled proteins. evitachem.com

Table 2: Design Considerations for Affinity-Based Probes from this compound

| Probe Component | Potential Derivation from this compound | Purpose |

| Recognition Element | The core this compound structure or a derivative with optimized binding affinity. | To selectively bind to the protein target of interest. |

| Reactive Group | Modification of the phenol or introduction of a substituent on the aromatic ring to incorporate a photo-crosslinker (e.g., diazirine). | To form a stable covalent bond with the target protein upon activation (e.g., by UV light). nih.govresearchgate.net |

| Reporter Tag | Attachment of a biotin or a fluorescent dye (e.g., fluorescein, rhodamine) to the N4 position of the piperazine ring. | To enable detection, visualization, and/or enrichment of the probe-protein complex. |

Integration of this compound into Functional Materials Science

The chemical properties of this compound also suggest its potential for use in the development of novel functional materials. The combination of a pH-responsive piperazine unit and a potentially redox-active and chromophoric nitrophenol group makes it an attractive building block for materials with tunable properties.

Development of Optical or Electrochemical Sensors

The development of sensitive and selective sensors for environmental pollutants and biologically important species is a significant area of research. The nitrophenol component of this compound could serve as a signaling unit in such sensors. Nitroaromatic compounds are known to be electrochemically active, and their reduction can be detected by techniques like cyclic voltammetry. acs.orguchile.cl This suggests that this compound could be incorporated into electrodes for the electrochemical detection of analytes that interact with the piperazine or phenol moieties, thereby modulating the electrochemical signal of the nitro group. rsc.orgrsc.org

Furthermore, the nitrophenol group can act as a chromophore. researchgate.net Changes in the local chemical environment, induced by the binding of an analyte to the piperazine ring, could lead to a detectable shift in the absorption or fluorescence spectrum of the molecule. This principle could be applied to the development of colorimetric or fluorescent sensors. For instance, the protonation of the piperazine nitrogen in acidic conditions could alter the electronic properties of the nitrophenol system, leading to a change in color or fluorescence intensity. researchgate.net

Incorporation into Advanced Polymeric Structures (e.g., stimuli-responsive materials)

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govcornell.edu The piperazine unit in this compound makes it a prime candidate for incorporation into pH-responsive polymers. The tertiary amines of the piperazine ring can be protonated at acidic pH, leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve. nie.edu.sgresearchgate.net

By synthesizing polymers with this compound as a monomer or a pendant group, it would be possible to create materials that exhibit pH-dependent properties. Such polymers could find applications in areas like controlled drug release, where a change in pH in a specific biological environment (e.g., a tumor microenvironment or an endosome) could trigger the release of a therapeutic agent. nih.govcornell.edu The nitro group could also impart additional functionalities, such as redox sensitivity or the ability to absorb UV light, potentially leading to multi-stimuli-responsive materials.

Role of this compound in Advanced Environmental Science Research (e.g., as a pollutant degradation model, not for application)

Nitrophenols are a class of environmental pollutants that are introduced into the environment through industrial processes and agricultural activities. nih.govcdc.gov Understanding the fate and degradation of these compounds is crucial for environmental remediation. This compound, containing both a nitrophenol core and a piperazine substituent, can serve as a valuable model compound for studying the biodegradation and photodegradation pathways of more complex nitrogen-containing aromatic pollutants. ethz.chnih.gov

Research using this compound could investigate how the presence of the piperazine ring affects the microbial degradation of the nitrophenol moiety. researchgate.net Studies could explore the enzymatic pathways involved in the breakdown of this compound by various microorganisms, potentially identifying novel enzymes and metabolic routes. nih.govnih.gov Similarly, the photodegradation of this compound under simulated environmental conditions could provide insights into the atmospheric and aquatic fate of such pollutants, including the identification of photoproducts and the kinetics of degradation. cdc.gov

Synergistic Research with Other Disciplines: Beyond Traditional Chemistry and Biology

The exploration of this compound and its derivatives is poised to benefit significantly from collaborations that transcend the traditional boundaries of chemistry and biology. The integration of computational science, materials science, and environmental science can unlock new avenues of research and application.

Computational Chemistry and Molecular Modeling: In silico studies are becoming indispensable in modern chemical research. Computational tools can be employed to predict the physicochemical properties, reactivity, and potential biological activities of this compound and its analogs. evitachem.com Molecular docking simulations can elucidate the binding interactions of these compounds with various enzymes and receptors, providing a rational basis for the design of new derivatives with enhanced or specific activities. evitachem.com Such computational approaches can significantly reduce the time and cost associated with laboratory-based screening and synthesis.

Materials Science: The unique structural features of this compound, including the presence of aromatic, nitro, and piperazine moieties, suggest its potential use as a building block in the development of novel organic materials. researchgate.net Functionalized nitrophenols have been investigated for their adsorption properties on materials like graphene, indicating potential applications in sensor technology or environmental remediation. researchgate.net The piperazine ring, with its two nitrogen atoms, can act as a versatile linker or a site for further functionalization, enabling the synthesis of polymers or metal-organic frameworks (MOFs) with tailored electronic, optical, or catalytic properties.

Environmental Science: Aromatic nitro compounds are of significant environmental interest due to their widespread use and potential as pollutants. researchgate.net Research into the environmental fate and transformation of this compound could provide valuable insights into the biodegradation pathways of such compounds. Furthermore, its derivatives could be explored as potential catalysts for the degradation of other environmental pollutants. mdpi.com

| Discipline | Potential Synergistic Research Area with this compound |

| Computational Chemistry | Prediction of physicochemical properties, molecular docking studies, simulation of reaction mechanisms. evitachem.com |

| Materials Science | Development of novel polymers, sensors, and metal-organic frameworks (MOFs). researchgate.net |

| Environmental Science | Investigation of biodegradation pathways, development of environmental remediation catalysts. researchgate.netmdpi.com |

Challenges and Opportunities in the Continued Academic Investigation of this compound and Related Compounds

The continued academic exploration of this compound is not without its challenges; however, these challenges often present unique opportunities for scientific advancement.

Synthesis and Functionalization: While the synthesis of this compound itself is relatively straightforward, involving nitration and piperazinylation reactions, the selective functionalization of this molecule can be challenging. evitachem.com The presence of multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the secondary amine of the piperazine moiety—requires the development of sophisticated synthetic strategies to achieve regioselectivity. Overcoming these synthetic hurdles presents an opportunity to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The development of novel catalytic methods for the synthesis of substituted piperazines and related nitrogen heterocycles is an active area of research that can directly benefit the exploration of this compound class.

Understanding Structure-Activity Relationships: A significant opportunity lies in elucidating the detailed structure-activity relationships of this compound derivatives. By systematically modifying the substituents on the aromatic ring and the piperazine moiety, researchers can probe the key structural features responsible for their chemical and biological properties. This knowledge is crucial for designing new compounds with optimized characteristics for various non-clinical applications, from catalysis to materials science.

Exploration of Novel Applications: While initial interest in this compound has been in medicinal chemistry, its potential in other scientific domains remains largely untapped. There is a substantial opportunity to investigate its utility as a catalyst, a precursor for functional dyes, or as a component in electrochemical sensors. For instance, the nitro group can be reduced to an amino group, which can then be diazotized to create azo dyes with interesting photophysical properties. The piperazine unit can chelate metal ions, suggesting potential applications in catalysis or metal ion sensing.

| Challenge | Opportunity |